molecular formula C20H23NO2 B6641542 N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide

Cat. No. B6641542
M. Wt: 309.4 g/mol
InChI Key: MJAXVYPMNVJJGL-KGNCLDLBSA-N
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Description

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic properties. This compound is commonly referred to as HIBA and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of HIBA is not fully understood. However, it has been proposed that HIBA may exert its therapeutic effects through the modulation of the immune system and the inhibition of inflammatory mediators.
Biochemical and Physiological Effects
HIBA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, HIBA has been shown to reduce oxidative stress and to increase the expression of neuroprotective genes.

Advantages and Limitations for Lab Experiments

One advantage of using HIBA in lab experiments is its potential therapeutic properties. Additionally, HIBA is relatively easy to synthesize and is stable under normal laboratory conditions. However, one limitation of using HIBA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research of HIBA. One area of research is the development of more efficient synthesis methods for HIBA. Additionally, further research is needed to fully understand the mechanism of action of HIBA and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of HIBA in human clinical trials.
Conclusion
In conclusion, N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide, or HIBA, is a chemical compound that has potential therapeutic properties. It has been the subject of extensive scientific research due to its anti-inflammatory, analgesic, and neuroprotective effects. While the mechanism of action of HIBA is not fully understood, it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand the potential therapeutic applications of HIBA and to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of HIBA involves a multi-step process that includes the conversion of 2-methyl-2-phenylbutyric acid to the corresponding acid chloride, followed by the reaction with 1,2,3,6-tetrahydrophthalimide. The resulting product is then hydrolyzed to produce the final product, HIBA.

Scientific Research Applications

HIBA has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. Additionally, HIBA has been shown to have potential in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-13(2)18(14-8-4-3-5-9-14)20(23)21-19-16-11-7-6-10-15(16)12-17(19)22/h3-11,13,17-19,22H,12H2,1-2H3,(H,21,23)/t17-,18?,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAXVYPMNVJJGL-KGNCLDLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C1=CC=CC=C1)C(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide

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